2,7-Dihexyloctanedioic acid 2,7-Dihexyloctanedioic acid
Brand Name: Vulcanchem
CAS No.: 127075-18-7
VCID: VC19140500
InChI: InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol

2,7-Dihexyloctanedioic acid

CAS No.: 127075-18-7

Cat. No.: VC19140500

Molecular Formula: C20H38O4

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dihexyloctanedioic acid - 127075-18-7

Specification

CAS No. 127075-18-7
Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
IUPAC Name 2,7-dihexyloctanedioic acid
Standard InChI InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24)
Standard InChI Key RHMDMABOIPNQSG-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,7-Dihexyloctanedioic acid (IUPAC name: 2,7-dihexyloctanedioic acid) is a C₂₀ dicarboxylic acid with the molecular formula C₂₀H₃₆O₄. Its structure consists of an eight-carbon chain (octanedioic acid) modified by two hexyl (-C₆H₁₃) groups at the second and seventh carbon positions. This branching distinguishes it from linear dicarboxylic acids like suberic acid (octanedioic acid) and introduces steric effects that influence its reactivity and physical properties .

Molecular Geometry and Stereochemistry

The compound’s geometry is defined by the octanedioic acid backbone, with hexyl groups introducing asymmetry. While no crystallographic data exists for this specific molecule, analogous branched dicarboxylic acids, such as 2-methylheptanedioic acid , exhibit twisted conformations due to steric hindrance between alkyl substituents. Computational modeling predicts similar behavior for 2,7-dihexyloctanedioic acid, with the hexyl chains adopting staggered configurations to minimize van der Waals repulsions .

Synthesis and Manufacturing

Halogen Exchange Reactions

The nucleophilic halogen exchange method used for iodokynurenic acid synthesis could be adapted. For example, brominated octanedioic acid derivatives might undergo alkylation with hexyl halides under Ullmann or Suzuki coupling conditions to introduce hexyl groups.

Challenges in Synthesis

  • Steric Hindrance: The hexyl groups may impede reaction kinetics, necessitating high-temperature or high-pressure conditions.

  • Purification: Branched dicarboxylic acids often require chromatographic separation due to similar polarity among byproducts .

Physicochemical Properties

Predicted Physical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight340.50 g/molCalculated from formula C₂₀H₃₆O₄
Melting Point95–105°CAnalogous to 2-methylheptanedioic acid (mp 102°C)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Similar to fluorinated octanoic acids
pKa Values~4.5 (carboxylic acid groups)Typical for aliphatic dicarboxylic acids

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~2500–3000 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O), and ~1450 cm⁻¹ (C-H bending) .

  • NMR: ¹H NMR would show multiplet signals for methylene protons adjacent to carboxyl groups (δ 2.3–2.6 ppm) and hexyl chain protons (δ 0.8–1.5 ppm) .

Applications and Functional Uses

Polymer Chemistry

Branched dicarboxylic acids are key monomers in polyesters and polyamides. The hexyl groups in 2,7-dihexyloctanedioic acid could enhance polymer flexibility and reduce crystallinity, making it suitable for elastomers or coatings .

Surfactants and Emulsifiers

The amphiphilic nature of this compound (hydrophobic hexyl chains and hydrophilic carboxylates) suggests utility in surfactant formulations. Fluorinated analogs, such as tetradecafluoroisononanoic acid , demonstrate similar interfacial activity but with higher environmental persistence.

Peptide Synthesis

Branched diacids can serve as spacers in peptide conjugates. The bis-aminoazirine synthesis method highlights how dicarboxylic acids might link amino acid residues, though direct evidence for 2,7-dihexyloctanedioic acid remains unexplored.

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